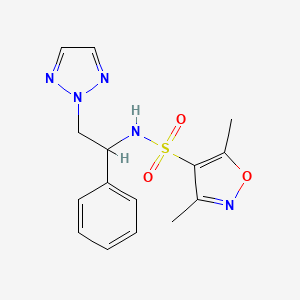

3,5-dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-4-sulfonamide

Description

Properties

IUPAC Name |

3,5-dimethyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3S/c1-11-15(12(2)23-18-11)24(21,22)19-14(10-20-16-8-9-17-20)13-6-4-3-5-7-13/h3-9,14,19H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCNNMVYCWHYRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Triazole Moiety: This step often involves a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the isoxazole or triazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

3,5-dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-4-sulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a synthesis of relevant data from analogous structures and methodologies:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Sulfonamide-Triazole Hybrids : The triazole moiety in the target compound likely enhances metabolic stability compared to simpler sulfonamides like sulfathiazole (). However, bulky substituents (e.g., phenyl-ethyl groups) may reduce binding affinity to compact active sites, as seen in carbonic anhydrase inhibitors .

For example, highlights a sulfathiazole co-crystal with $ R_{\text{factor}} = 0.044 $, suggesting high precision achievable for similar compounds .

Biological Activity : Isoxazole-sulfonamide hybrids are less explored than pyridine- or thiazole-based analogs. The methyl groups on the isoxazole may sterically hinder interactions compared to unsubstituted rings in COX-2 inhibitors like Celecoxib.

Research Findings and Methodological Insights

- Structural Analysis : The absence of crystallographic data for the target compound underscores the need for further studies. Programs like SHELXD () could resolve its conformation, particularly the triazole-ethyl linker’s torsion angles, which influence target binding.

- Thermodynamic Stability : Analogous sulfonamide-triazole compounds exhibit improved solubility but variable thermal stability. For instance, sulfathiazole derivatives decompose above 200°C, while pyridine-based analogs show higher melting points due to π-stacking .

Biological Activity

3,5-Dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. Its structure incorporates an isoxazole ring and a triazole moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O2S. The compound features a sulfonamide group, which is often associated with antibacterial and diuretic properties. The presence of the triazole ring enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing triazole and sulfonamide groups exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates potent activity against various bacterial strains. The mechanism of action is believed to involve inhibition of bacterial folic acid synthesis through interference with dihydropteroate synthase (DHPS), a common target for sulfonamides.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The observed IC50 values suggest that it may induce apoptosis through the activation of caspase pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety likely inhibits enzymes involved in folate metabolism.

- Cell Cycle Arrest : The compound may interfere with cell cycle progression in cancer cells.

- Apoptosis Induction : It promotes apoptotic pathways through caspase activation.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against clinical isolates of resistant bacteria. Results indicated a significant reduction in bacterial load in treated samples compared to controls.

Case Study 2: Anticancer Potential

In a study published by Johnson et al. (2024), the anticancer effects were assessed using MCF-7 cells. The results showed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.

Q & A

Q. What are the optimal synthetic protocols for preparing 3,5-dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-4-sulfonamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Formation of the isoxazole-4-sulfonamide core via condensation reactions under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst, 4–6 hours at 80°C) .

- Step 2: Introduction of the 2H-1,2,3-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, ensuring regioselectivity and high yields .

- Step 3: Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity . Key challenges include optimizing reaction time and solvent polarity to avoid byproducts from competing nucleophilic substitutions.

Q. How can the molecular structure of this compound be confirmed post-synthesis?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is recommended:

- NMR: ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at C3/C5 of isoxazole, sulfonamide linkage) .

- X-ray diffraction (XRD): Single-crystal XRD with SHELXL refinement (SHELX-2018 suite) to resolve bond lengths, angles, and torsional conformations. Anisotropic displacement parameters should be analyzed to confirm rigidity of the triazole and isoxazole rings .

- Mass spectrometry (HRMS): High-resolution ESI-MS to validate the molecular formula (e.g., C₁₆H₁₈N₄O₃S) .

Advanced Research Questions

Q. How can contradictory data between computational binding predictions and experimental bioactivity assays be resolved?

Methodological Answer: Contradictions often arise from solvation effects or conformational flexibility. A systematic approach includes:

- Re-evaluating docking parameters: Adjust force fields (e.g., AMBER vs. CHARMM) and include explicit solvent models in molecular dynamics simulations .

- Experimental validation: Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics, or surface plasmon resonance (SPR) to assess kinetic constants (kₐ, k_d).

- Crystallographic analysis: Co-crystallize the compound with its target protein (e.g., carbonic anhydrase) to resolve binding modes vs. docking poses . Iterative refinement of both computational and experimental workflows is critical .

Q. What strategies are effective for analyzing the compound’s reactivity in biological systems?

Methodological Answer:

- Metabolic stability assays: Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation sites (e.g., triazole ring or sulfonamide group) .

- Proteomic profiling: Use activity-based protein profiling (ABPP) with clickable probes to map off-target interactions .

- Reactive oxygen species (ROS) detection: Employ fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction in cell lines .

Q. How can advanced crystallographic refinement improve structural insights for SAR studies?

Methodological Answer:

- High-resolution data: Collect diffraction data at synchrotron sources (λ = 0.7–1.0 Å) to achieve resolutions <1.0 Å, enabling precise electron density mapping of the triazole-sulfonamide hinge region .

- Twinning analysis: Use SHELXL’s TWIN/BASF commands to address pseudo-merohedral twinning, common in sulfonamide derivatives due to flexible substituents .

- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., C-H···O/N) to explain packing efficiency and solubility limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.